N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide
Description
N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is a fluorinated amide derivative characterized by a perfluorinated polyether backbone with a hydroxyethyl substituent. The hydroxyethyl group distinguishes it from other fluorinated amides, influencing solubility, thermal stability, and reactivity in industrial applications such as surfactants, coatings, or fire suppressants .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17NO4/c12-4(7(16,17)18,3(31)29-1-2-30)32-11(27,28)6(15,9(22,23)24)33-10(25,26)5(13,14)8(19,20)21/h30H,1-2H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENQWYBQXKARDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896545 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137506-19-5 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-N-(2-hydroxyethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40896545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide are currently unknown. This compound is a novel fluorinated compound
Mode of Action
It is known that the compound contains several functional groups, including a secondary amide (aliphatic), a hydroxyl group, a primary alcohol, and two aliphatic ethers. These groups could potentially interact with various biological targets, leading to changes in cellular function.
Pharmacokinetics
The compound’s molecular weight of 53914g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s unique structure and reactivity, it may have a range of effects on cellular function.
Biological Activity
N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide, commonly referred to as a perfluoroalkyl substance (PFAS), is a synthetic compound characterized by its unique chemical structure and properties. This compound has garnered attention due to its potential biological activity, particularly in terms of its interactions with biological systems and implications for human health and the environment. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Composition
- IUPAC Name : this compound
- CAS Number : 137506-19-5
- Molecular Formula : C9H17F17O4
- Molecular Weight : 496.0747 g/mol
Chemical Structure
The structural formula can be represented as follows:
This compound features a perfluorinated carbon chain which contributes to its stability and resistance to degradation.
Research indicates that PFAS compounds, including this compound, exhibit biological activities that may influence various physiological processes. Key mechanisms include:
- Endocrine Disruption : PFAS have been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.
- Immune System Effects : Studies suggest that exposure to PFAS can impair immune responses, increasing susceptibility to infections and diseases.
- Liver Toxicity : Animal studies have demonstrated that certain PFAS can cause liver damage and alter lipid metabolism.
Case Studies
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Case Study on Endocrine Disruption
- A study conducted by Zhang et al. (2020) explored the effects of various PFAS on endocrine function in rodent models. Results indicated that exposure to this compound led to significant alterations in thyroid hormone levels.
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Case Study on Immune Response
- Research by Gauthier et al. (2021) assessed the immunotoxic effects of PFAS in human cell lines. The findings revealed that this compound inhibited the proliferation of immune cells, suggesting potential risks for immune health.
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Case Study on Liver Toxicity
- A study by Kim et al. (2019) investigated the hepatotoxic effects of PFAS in mice. The results showed that exposure resulted in increased liver enzyme levels and histopathological changes indicative of liver injury.
Summary of Biological Effects
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Endocrine Disruption | Altered thyroid hormone levels | Zhang et al., 2020 |
| Immune System Impairment | Reduced immune cell proliferation | Gauthier et al., 2021 |
| Liver Toxicity | Increased liver enzymes; liver injury | Kim et al., 2019 |
Comparative Analysis of PFAS Compounds
| Compound Name | CAS Number | Molecular Weight | Endocrine Disruption | Immune Impairment | Liver Toxicity |
|---|---|---|---|---|---|
| This compound | 137506-19-5 | 496.0747 | Yes | Yes | Yes |
| Perfluorooctanoic Acid (PFOA) | 335-67-1 | 414.07 | Yes | Yes | Yes |
| Perfluorooctanesulfonic Acid (PFOS) | 1763-23-1 | 500.13 | Yes | Yes | Yes |
Scientific Research Applications
Environmental Science
N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is part of the broader class of perfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Research has focused on:
- Contamination Studies : Its stability makes it a candidate for studying PFAS contamination in water sources. Understanding its degradation pathways can help develop remediation strategies.
- Analytical Chemistry : The compound serves as a reference standard in analytical methods for detecting PFAS in environmental samples, contributing to regulatory compliance and environmental monitoring .
Material Science
The unique properties of this compound lend themselves to various applications in material science:
- Surface Coatings : Due to its hydrophobic nature, it can be used to create water-repellent surfaces on textiles and other materials. Research is ongoing to optimize formulations that incorporate this compound for enhanced durability and performance.
- Foam Production : It has potential applications in producing fire-fighting foams that require low surface tension and high stability under extreme conditions .
Biomedical Research
In the biomedical field, this compound's properties are being explored for:
- Drug Delivery Systems : Its ability to form stable emulsions can be harnessed in developing drug delivery systems that enhance bioavailability and control release rates.
- Biocompatibility Studies : Understanding the interaction of this compound with biological systems is crucial for its potential use in medical devices or drug formulations .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural feature is the combination of a perfluoro(2,5-dimethyl-3,6-dioxanonan) backbone and a hydroxyethyl amide group. Comparisons with analogous compounds are outlined below:
Table 1: Structural Comparison
Key Observations:
- Hydroxyethyl vs. Octyl: The hydroxyethyl group increases polarity, making the compound more soluble in polar solvents compared to the octyl derivative, which is tailored for non-polar applications like lubricants or water-repellent coatings .
- Hydroxyethyl vs. Triethoxysilylpropyl : The triethoxysilyl group in the latter facilitates surface modification (e.g., in fire extinguisher powders), whereas the hydroxyethyl group may enhance compatibility with aqueous systems .
- Amide vs. Ester : The amide group in the target compound provides stronger hydrogen-bonding capacity and thermal stability compared to the ester analog, which has a lower boiling point (428–429 K) .
Physical and Chemical Properties
Table 2: Property Comparison
Key Observations:
- Density : The hydroxyethyl derivative’s density is likely lower than the octyl analog (1.443 g/cm³) due to reduced molecular weight and increased polarity .
- Boiling Point : The hydroxyethyl compound is expected to have a lower boiling point than the octyl derivative (~390°C) but higher than the ester (155–156°C) due to differences in molecular interactions .
- Acidity : The pKa of the hydroxyethyl amide may be slightly lower than the octyl derivative (11.68) due to the electron-withdrawing effect of the hydroxyl group .
Application-Specific Performance
- Fire Suppression : The triethoxysilylpropyl analog demonstrates superior adhesion to sodium bicarbonate in dry powder extinguishers, whereas the hydroxyethyl variant might improve dispersion in aqueous firefighting foams .
- Surface Modification: The hydroxyethyl group’s polarity enhances compatibility with polar substrates, contrasting with the triethoxysilylpropyl group’s utility in bonding to inorganic surfaces .
Preparation Methods
Reaction Conditions and Optimization
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Reagents :
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Solvent : Anhydrous dichloromethane or tetrahydrofuran
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Temperature : 0°C to room temperature (20–25°C)
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Duration : 6–12 hours
Mechanistic Insights :
Triethylamine neutralizes HF byproduct, shifting equilibrium toward amide formation. The reaction proceeds via a tetrahedral intermediate, with the hydroxyethyl group’s nucleophilicity enhanced by the solvent’s polarity.
Challenges :
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Residual fluoride ions can catalyze side reactions, necessitating rigorous washing with sodium bicarbonate.
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Moisture sensitivity requires anhydrous conditions to prevent hydrolysis of the acyl fluoride.
An alternative approach involves synthesizing a primary perfluorinated amide followed by hydroxyethyl group introduction via alkylation. This method adapts strategies from perfluorooctanesulfonamide syntheses.
Synthetic Pathway
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Formation of Primary Amide :
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Hydroxyethylation :
Advantages :
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Permits modular synthesis for analogs with varying N-substituents.
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Avoids handling hygroscopic ethanolamine.
Limitations :
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Lower overall yield (45–65%) due to multi-step purification.
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Bromoethanol impurities necessitate distillation, complicating scale-up.
Mitsunobu-Based Coupling for Stereochemical Control
The Mitsunobu reaction offers a pathway to install the hydroxyethyl group with retention of configuration, though this method is less common for fluorinated amides.
Protocol
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Reagents :
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Perfluorinated carboxylic acid
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Ethanolamine
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Triphenylphosphine (1.2 equiv)
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Diethyl azodicarboxylate (DEAD, 1.1 equiv)
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Applications :
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Preferred for chiral fluorinated amides requiring defined stereochemistry.
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Limited by cost of DEAD and phosphine reagents.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Amidation | 79 | ≥95 | High | Moderate |
| Stepwise Alkylation | 45–65 | 85–90 | Moderate | Low |
| Mitsunobu Coupling | 50 | 90 | Low | High |
Key Observations :
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Direct amidation offers the best balance of yield and scalability for industrial applications.
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Stepwise alkylation is reserved for synthesizing structural analogs but suffers from purification bottlenecks.
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Mitsunobu reactions are niche, used primarily for stereospecific syntheses.
Industrial-Scale Considerations
Catalyst Recovery
Triethylamine can be recovered via distillation from reaction mixtures, reducing waste and cost.
Environmental Impact Mitigation
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HF Byproduct Management : Scrubbers with aqueous KOH neutralize HF emissions.
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Solvent Recycling : Dichloromethane is reclaimed via fractional distillation, achieving >90% recovery.
Emerging Methodologies
Q & A
Q. What are the recommended synthetic pathways for preparing N-(2-Hydroxyethyl)perfluoro(2,5-dimethyl-3,6-dioxanonan)amide?
The compound can be synthesized via esterification or amidation reactions. For example, a fluorocarbon surfactant analog was synthesized by reacting perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) fluoride with polyglycol-400 under controlled temperature (e.g., 60–80°C) and inert atmosphere . Key steps include:
- Purification via vacuum distillation or column chromatography to remove unreacted reagents.
- Characterization using NMR to confirm fluorinated chain integrity and FT-IR for amide bond verification.
Q. What analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): Use NMR to identify the hydroxyethyl group and NMR to resolve perfluorinated segments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) is essential for verifying molecular weight, especially given the compound’s high fluorine content .
- Elemental Analysis: Validate stoichiometry, particularly for fluorine and oxygen atoms .
Q. How can purity be assessed, and what are common impurities?
- Chromatography: Reverse-phase HPLC with UV detection (e.g., at 210 nm) can separate unreacted precursors or degradation products .
- Thermogravimetric Analysis (TGA): Detect residual solvents or low-molecular-weight fluorinated byproducts .
Common impurities include incomplete esterification byproducts (e.g., free perfluoro-acid derivatives) or hydrolyzed intermediates .
Advanced Research Questions
Q. How can surface activity parameters (e.g., critical micelle concentration) be determined experimentally?
- Surface Tension Measurements: Use a tensiometer (e.g., Du Noüy ring method) to measure surface tension across varying concentrations. Plotting tension vs. log(concentration) identifies the critical micelle concentration (CMC) .
- Dynamic Light Scattering (DLS): Confirm micelle formation post-CMC by analyzing particle size distribution .
Q. What methodologies resolve contradictions in NMR data for perfluorinated segments?
Q. How can environmental persistence or toxicity be assessed?
- Chromatographic Quantification: Use LC-MS/MS with isotope-labeled internal standards (e.g., -PFOA) to trace degradation products in simulated environmental matrices .
- Toxicity Assays: Conduct in vitro cytotoxicity studies (e.g., MTT assay on human hepatocytes) to evaluate bioaccumulation potential, given the hepatotoxicity reported for related perfluoro compounds .
Q. What separation techniques are effective for isolating this compound from complex mixtures?
- Fractional Crystallization: Leverage solubility differences in fluorophobic solvents (e.g., perfluorodecalin) .
- Supercritical Fluid Chromatography (SFC): CO-based SFC with fluorinated stationary phases enhances resolution of perfluorinated analogs .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported thermal stability data?
- Controlled Decomposition Studies: Perform TGA under inert (N) vs. oxidative (air) atmospheres to isolate degradation pathways. Compare with differential scanning calorimetry (DSC) for exothermic/endothermic events .
- Batch-to-Batch Variability: Standardize synthetic protocols (e.g., reaction time, catalyst purity) to minimize variability, as impurities like residual acids can accelerate decomposition .
Q. What strategies mitigate reproducibility issues in fluorinated surfactant synthesis?
- Strict Moisture Control: Use molecular sieves or anhydrous solvents to prevent hydrolysis of perfluoroacyl intermediates .
- Real-Time Monitoring: Implement inline FT-IR or Raman spectroscopy to track reaction progress and intermediate stability .
Methodological Optimization
Q. How can reaction yields be improved in large-scale synthesis?
Q. What advanced computational tools predict the compound’s behavior in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
